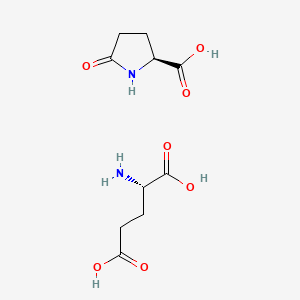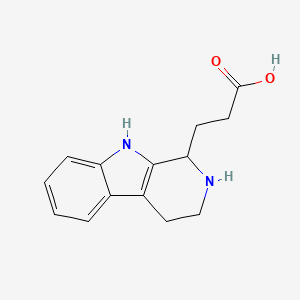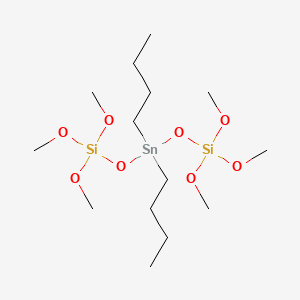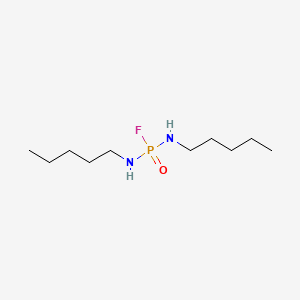
Phosphorodiamidic fluoride, N,N'-dipentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidic fluoride, N,N’-dipentyl- is a chemical compound with the molecular formula C10H24FN2OP. It belongs to the class of phosphoramides, which are known for their diverse applications in various fields such as pharmaceuticals, organic dyes, flame retardants, and extractors .
Preparation Methods
The synthesis of phosphorodiamidic fluoride, N,N’-dipentyl- can be achieved through several routes. One common method involves the reaction of phosphorus halides with amines. For instance, the reaction of phosphorus oxychloride with N,N’-dipentylamine in the presence of a base can yield the desired compound. The reaction conditions typically include an inert atmosphere, controlled temperature, and the use of solvents like dichloromethane .
Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Phosphorodiamidic fluoride, N,N’-dipentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphorodiamidic oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphorodiamidic amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of phosphorodiamidic fluoride, N,N’-dipentyl- involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. This interaction can lead to the modulation of various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Phosphorodiamidic fluoride, N,N’-dipentyl- can be compared with other similar compounds such as:
Diamidophosphate: This compound has a similar structure but differs in its specific functional groups and reactivity.
N,N’-diisopropylphosphorodiamidic fluoride: This compound has isopropyl groups instead of pentyl groups, leading to differences in its chemical properties and applications.
The uniqueness of phosphorodiamidic fluoride, N,N’-dipentyl- lies in its specific functional groups and the resulting chemical reactivity, which makes it suitable for a wide range of applications in various fields .
Properties
CAS No. |
7761-55-9 |
|---|---|
Molecular Formula |
C10H24FN2OP |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-[fluoro-(pentylamino)phosphoryl]pentan-1-amine |
InChI |
InChI=1S/C10H24FN2OP/c1-3-5-7-9-12-15(11,14)13-10-8-6-4-2/h3-10H2,1-2H3,(H2,12,13,14) |
InChI Key |
NYUFHBRJDVJRTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNP(=O)(NCCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


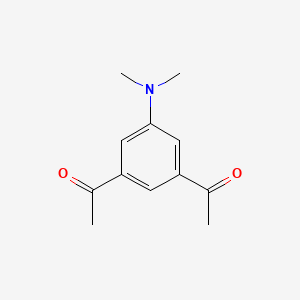
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)

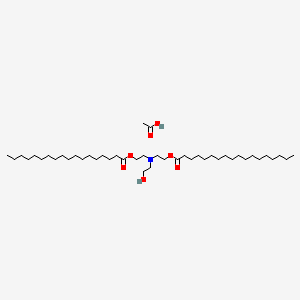
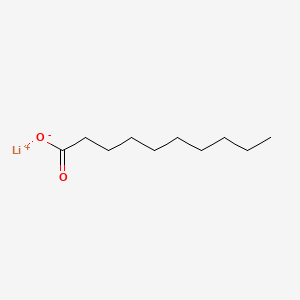
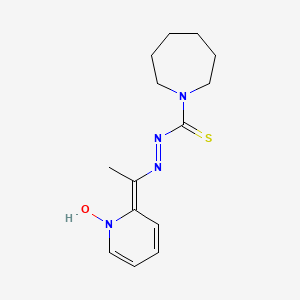

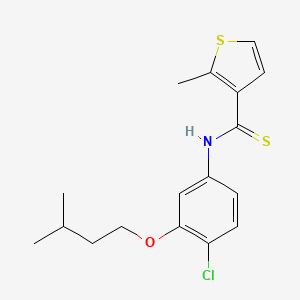
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
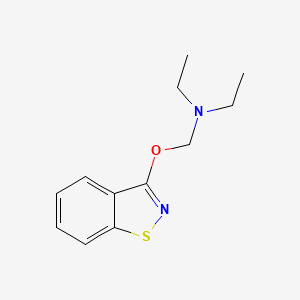
![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
